molecular formula C15H11NO3 B137590 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one CAS No. 129974-42-1

2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one

Cat. No. B137590
M. Wt: 253.25 g/mol
InChI Key: YYEHVLMUHQDZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one, also known as HABA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HABA is a derivative of coumarin, a natural compound found in many plants, and is widely used in the pharmaceutical and biotechnology industries.

Mechanism Of Action

2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one binds to proteins and enzymes through its hydroxyl and amino groups, forming hydrogen bonds and van der Waals interactions. The binding of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one to proteins causes a shift in the fluorescence emission spectrum, which can be used to measure the protein concentration. 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has also been shown to inhibit the activity of certain enzymes by binding to their active sites and blocking substrate binding.

Biochemical And Physiological Effects

2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and has been shown to be compatible with living cells and tissues. However, the long-term effects of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one exposure on living organisms are not well studied.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one in lab experiments is its high sensitivity and specificity for protein detection. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has some limitations, including its potential interference with certain assays and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research involving 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one. One area of interest is the development of new biosensors and diagnostic tools using 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one as a fluorescent probe. Another area of research is the development of new drugs and therapies based on the binding properties of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one. Additionally, the use of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one in the study of protein-protein interactions and protein structure could lead to new insights into the function of proteins in living organisms.

Synthesis Methods

2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with p-aminophenol in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one. The synthesis method is relatively simple and has been widely used to produce 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one in large quantities for research purposes.

Scientific Research Applications

2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has been extensively used in scientific research due to its ability to bind to proteins and enzymes. It is commonly used as a fluorescent probe to measure protein concentration and purity. 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has also been used to study the binding affinity of proteins to ligands and to determine the kinetic parameters of enzymatic reactions. Additionally, 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has been used in the development of biosensors for the detection of various analytes.

properties

CAS RN

129974-42-1

Product Name

2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-amino-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H11NO3/c16-11-2-1-3-13-15(11)12(18)8-14(19-13)9-4-6-10(17)7-5-9/h1-8,17H,16H2

InChI Key

YYEHVLMUHQDZMO-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N

synonyms

4H-1-Benzopyran-4-one,5-amino-2-(4-hydroxyphenyl)-(9CI)

Origin of Product

United States

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